molecular formula C9H14N2O5 B565890 (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 CAS No. 1448358-08-4

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6

Cat. No.: B565890
CAS No.: 1448358-08-4
M. Wt: 236.174
InChI Key: CQSIXFHVGKMLGQ-TXJWGFBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole” is a chemical compound that is used in biochemical research, particularly in the study of enzyme regulation . It is available for purchase as a reference standard from various biochemical and reagent suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C9H14N2O5, and it has a molecular weight of 230.22 .

Scientific Research Applications

Imidazole Derivatives as Therapeutic Agents

Imidazole derivatives are under intensive scientific exploration due to their diverse and significant pharmacological activities. The chemistry, synthetic aspects, and biological activity profiles of imidazole derivatives reported in scientific literature highlight their potential as anti-infective agents, suggesting their relevance in developing new therapeutic agents (Sharma et al., 2016).

Chemistry and Applications of Imidazole Derivatives

The review on the chemistry of imidazole derivatives emphasizes their unique place in medicinal chemistry. Imidazole is a structural fragment of many natural compounds and medicinal preparations, underlining the importance of directed synthesis for obtaining substances with specified, practically useful properties (Kaldybayeva et al., 2022).

Antimicrobial Activities of Imidazole

A literature review on the antimicrobial activities of imidazole discusses its role as a raw material in pharmaceutical industries for manufacturing anti-fungal drugs, indicating its significant impact on developing treatments for microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

Analytical Methods in Determining Antioxidant Activity

Research on analytical methods used in determining antioxidant activity, including studies on imidazole derivatives, provides critical insight into their implications in fields ranging from food engineering to medicine. This highlights the importance of imidazole derivatives in assessing the antioxidant capacity of complex samples, which could be relevant for studies involving “(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6” (Munteanu & Apetrei, 2021).

Imidazoles as Promising Scaffolds for Antibacterial Activity

A review focused on the antibacterial profile of imidazoles underscores the ongoing interest in developing new biologically active imidazoles with lesser side effects. This suggests the potential for “this compound” in contributing to new drug molecules with antibacterial properties (Rani, Sharma, & Singh, 2013).

Properties

IUPAC Name

1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxy(1,2,3,4-13C4)butyl]-(4,5-13C2)1H-imidazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1/i2+1,3+1,5+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSIXFHVGKMLGQ-TXJWGFBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N1)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=N[13CH]=[13C](N1)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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